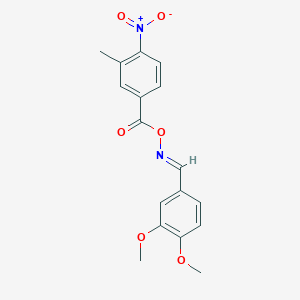![molecular formula C27H18Br2N4O6 B14949805 3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B14949805.png)
3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL is a complex organic molecule characterized by the presence of bromine, nitro, and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 3-hydroxybenzylamine under acidic or basic conditions to form the desired Schiff base. The reaction is often carried out in solvents such as ethanol or methanol, with the temperature maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of diamino derivatives.
Substitution: Formation of methoxy or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-METHOXYBENZYL)PHENOL
- 2-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL
Uniqueness
The uniqueness of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propiedades
Fórmula molecular |
C27H18Br2N4O6 |
|---|---|
Peso molecular |
654.3 g/mol |
Nombre IUPAC |
2-[(4-bromo-3-nitrophenyl)methylideneamino]-5-[[4-[(4-bromo-3-nitrophenyl)methylideneamino]-3-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C27H18Br2N4O6/c28-20-5-1-18(10-24(20)32(36)37)14-30-22-7-3-16(12-26(22)34)9-17-4-8-23(27(35)13-17)31-15-19-2-6-21(29)25(11-19)33(38)39/h1-8,10-15,34-35H,9H2 |
Clave InChI |
BZZTUEKURHORDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])O)O)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14949722.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)naphthalen-2-yl]acetamide](/img/structure/B14949726.png)
![(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
![2-[(5-{(E)-[(cyanoacetyl)hydrazono]methyl}-2-furyl)thio]-N-phenylacetamide](/img/structure/B14949743.png)
![N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B14949745.png)
![(2E)-2-cyano-3-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14949748.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate](/img/structure/B14949762.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
![3-{[(2,4-dichlorophenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14949772.png)
![4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)
![2,7-bis{4-[(4-nitrophenyl)sulfanyl]phenyl}benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B14949791.png)

![N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide](/img/structure/B14949802.png)
